N-(2,6-dichlorophenyl)-2-({5-[(naphthalen-2-yloxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Description
2-({4-ALLYL-5-[(2-NAPHTHYLOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2,6-DICHLOROPHENYL)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, a naphthyloxy group, and a dichlorophenyl group, making it a versatile molecule for research and industrial purposes.
Properties
Molecular Formula |
C24H20Cl2N4O2S |
|---|---|
Molecular Weight |
499.4 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-2-[[5-(naphthalen-2-yloxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H20Cl2N4O2S/c1-2-12-30-21(14-32-18-11-10-16-6-3-4-7-17(16)13-18)28-29-24(30)33-15-22(31)27-23-19(25)8-5-9-20(23)26/h2-11,13H,1,12,14-15H2,(H,27,31) |
InChI Key |
NBGNBNLSTULNHQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=C(C=CC=C2Cl)Cl)COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-ALLYL-5-[(2-NAPHTHYLOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2,6-DICHLOROPHENYL)ACETAMIDE typically involves multiple steps, including the formation of the triazole ring, the introduction of the naphthyloxy group, and the attachment of the dichlorophenyl group. Common synthetic routes may involve:
Formation of the Triazole Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Naphthyloxy Group: This can be achieved through nucleophilic substitution reactions.
Attachment of the Dichlorophenyl Group: This step may involve coupling reactions such as Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-({4-ALLYL-5-[(2-NAPHTHYLOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2,6-DICHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-({4-ALLYL-5-[(2-NAPHTHYLOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2,6-DICHLOROPHENYL)ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({4-ALLYL-5-[(2-NAPHTHYLOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2,6-DICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring and naphthyloxy group may play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-({4-ALLYL-5-[(2-NAPHTHYLOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}THIO)ACETOHYDRAZIDE: Shares a similar triazole and naphthyloxy structure but differs in the functional groups attached.
2-({4-ALLYL-5-[(2-NAPHTHYLOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-CHLOROPHENYL)ACETAMIDE: Similar structure with a different substitution pattern on the phenyl ring.
Uniqueness
The uniqueness of 2-({4-ALLYL-5-[(2-NAPHTHYLOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2,6-DICHLOROPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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